Cas no 439094-67-4 (6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde)
6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde
- 6-(3-Methoxy-phenyl)-imidazo[2,1-b]thiazole-5-carbaldehyde
- 004921
- AC1MC0X2
- CTK7H8259
- MolPort-000-120-778
- Oprea1_808901
- SBB013072
- STK785954
- ZERO
- AKOS000303305
- 439094-67-4
- MFCD02661646
- 6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- DB-350139
- 12R-0221
- DTXSID20374876
- CS-0313189
- imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-(3-methoxyphenyl)-
-
- MDL: MFCD02661646
- Inchi: 1S/C13H10N2O2S/c1-17-10-4-2-3-9(7-10)12-11(8-16)15-5-6-18-13(15)14-12/h2-8H,1H3
- InChI Key: XNIVWULZHPGWLV-UHFFFAOYSA-N
- SMILES: S1C=CN2C1=NC(C1C=CC=C(C=1)OC)=C2C=O
Computed Properties
- Exact Mass: 258.04629874g/mol
- Monoisotopic Mass: 258.04629874g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 71.8Ų
6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 020353-250mg |
6-(3-Methoxy-phenyl)-imidazo[2,1-b]thiazole-5-carbaldehyde |
439094-67-4 | 250mg |
£152.00 | 2022-03-01 | ||
| Fluorochem | 020353-1g |
6-(3-Methoxy-phenyl)-imidazo[2,1-b]thiazole-5-carbaldehyde |
439094-67-4 | 1g |
£320.00 | 2022-03-01 | ||
| Fluorochem | 020353-2g |
6-(3-Methoxy-phenyl)-imidazo[2,1-b]thiazole-5-carbaldehyde |
439094-67-4 | 2g |
£598.00 | 2022-03-01 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 033736-500mg |
6-(3-Methoxy-phenyl)-imidazo[2,1-b]thiazole-5-carbaldehyde |
439094-67-4 | 500mg |
3251CNY | 2021-05-07 | ||
| Chemenu | CM374976-1g |
6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde |
439094-67-4 | 95%+ | 1g |
$172 | 2023-01-19 | |
| abcr | AB340811-100 mg |
6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde; . |
439094-67-4 | 100mg |
€208.80 | 2023-04-26 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 033736-500mg |
6-(3-Methoxy-phenyl)-imidazo[2,1-b]thiazole-5-carbaldehyde |
439094-67-4 | 500mg |
3251.0CNY | 2021-07-13 | ||
| abcr | AB340811-100mg |
6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde; . |
439094-67-4 | 100mg |
€283.50 | 2025-04-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1383859-1g |
6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde |
439094-67-4 | 95+% | 1g |
¥1276.00 | 2024-05-13 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_020353-250mg |
6-(3-Methoxy-phenyl)-imidazo[2,1-b]thiazole-5-carbaldehyde |
439094-67-4 | nan | 250mg |
¥3344.00 | 2025-04-14 |
6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde Suppliers
6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde
Introduction to 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde (CAS No. 439094-67-4) and Its Emerging Applications in Chemical Biology
The compound 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde (CAS No. 439094-67-4) represents a fascinating scaffold that has garnered significant attention in the field of chemical biology and drug discovery. This heterocyclic molecule, featuring a conjugated system of an imidazo[2,1-b]thiazole core linked to a methoxyphenyl group and terminated with an aldehyde functionality, exhibits a unique combination of structural and electronic properties that make it a promising candidate for various biological applications.
The imidazo[2,1-b]thiazole moiety is a well-documented pharmacophore found in numerous bioactive molecules, including antiviral, antibacterial, and anticancer agents. Its ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-stacking makes it an attractive component in medicinal chemistry. The presence of the aldehyde group at the 5-position of the thiazole ring further enhances its reactivity, allowing for diverse functionalization strategies that can be exploited in the design of novel derivatives with tailored biological activities.
Recent advancements in synthetic chemistry have enabled the efficient preparation of 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde, making it more accessible for exploration in academic and industrial research settings. The synthesis typically involves multi-step reactions starting from readily available precursors, such as 3-methoxybenzaldehyde and appropriate thiazole derivatives. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the imidazo[2,1-b]thiazole core, ensuring high yields and regioselectivity.
One of the most compelling aspects of this compound is its potential as a precursor for the development of enzyme inhibitors. The aldehyde group serves as a versatile handle for covalent bond formation with nucleophilic residues on target enzymes. For instance, studies have shown that derivatives of 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde can be designed to inhibit kinases and phosphodiesterases, which are key players in cellular signaling pathways associated with diseases such as cancer and inflammation. The methoxyphenyl group also contributes to the compound's solubility and bioavailability, factors that are critical for its pharmacological efficacy.
In addition to its role in enzyme inhibition, 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde has shown promise as an intermediate in the synthesis of small-molecule probes for studying protein-protein interactions. The imidazo[2,1-b]thiazole core can be conjugated to fluorescent dyes or biotin tags, enabling researchers to visualize and manipulate specific protein complexes in vitro and in vivo. Such tools are invaluable for understanding complex biological networks and identifying novel therapeutic targets.
The compound's structural features also make it a suitable candidate for developing antimicrobial agents. The combination of the imidazo[2,1-b]thiazole scaffold and the aldehyde group allows for interactions with bacterial enzymes involved in DNA replication and metabolism. Preliminary studies have demonstrated that certain derivatives exhibit inhibitory effects against Gram-positive bacteria, suggesting their potential use in combating antibiotic-resistant strains.
From a computational chemistry perspective, 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde has been subjected to extensive molecular modeling studies to elucidate its binding modes with biological targets. These studies have revealed that the compound can adopt multiple conformations depending on its environment, which may explain its broad spectrum of activity. Additionally, virtual screening techniques have been employed to identify novel analogs with enhanced potency or selectivity.
The growing interest in 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde has spurred collaborative efforts between academic researchers and pharmaceutical companies to explore its therapeutic potential further. Preclinical trials are underway to evaluate its safety profile and efficacy in animal models of disease. The results from these trials are expected to provide valuable insights into its clinical applicability and guide future development efforts.
In conclusion,6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde (CAS No. 439094-67-4) is a versatile compound with significant promise in chemical biology and drug discovery. Its unique structural features and reactivity make it an ideal candidate for designing novel therapeutics targeting various diseases. As research continues to uncover new applications for this molecule,its importance is likely to grow,solidifying its place as a key player in modern medicinal chemistry.
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